molecular formula C11H12N2O B12960761 1-((Methylamino)methyl)isoquinolin-6-ol

1-((Methylamino)methyl)isoquinolin-6-ol

Cat. No.: B12960761
M. Wt: 188.23 g/mol
InChI Key: DQEBMNNRSCDALA-UHFFFAOYSA-N
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Description

1-((Methylamino)methyl)isoquinolin-6-ol is a synthetic isoquinoline derivative characterized by a hydroxyl group at the 6-position and a methylaminomethyl substituent at the 1-position.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-(methylaminomethyl)isoquinolin-6-ol

InChI

InChI=1S/C11H12N2O/c1-12-7-11-10-3-2-9(14)6-8(10)4-5-13-11/h2-6,12,14H,7H2,1H3

InChI Key

DQEBMNNRSCDALA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=NC=CC2=C1C=CC(=C2)O

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One of the most common and efficient methods to prepare 1-((Methylamino)methyl)isoquinolin-6-ol is through reductive amination of the corresponding isoquinolin-6-ol aldehyde intermediate with methylamine or a methylamino source.

  • Procedure:

    • The isoquinolin-6-ol aldehyde is dissolved in an appropriate solvent such as acetic acid or methanol.
    • Methylamine or methylamino methylating agents are added.
    • Sodium cyanoborohydride is used as a mild reducing agent to facilitate reductive amination at low temperatures (0–15 °C) for 1–2 hours.
    • The reaction mixture is then worked up by extraction with dichloromethane or ethyl acetate, followed by drying and purification via chromatography.
  • Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Reductive amination Sodium cyanoborohydride, acetic acid 0–15 °C 2 h 70–80 Mild conditions, selective reduction
Extraction and purification Dichloromethane, drying over Na2SO4 Room temp Standard organic workup

This method is favored for its selectivity and mild conditions, minimizing side reactions and degradation of sensitive functional groups.

Cyclization of Ortho-Substituted Precursors

Another approach involves the cyclization of ortho-substituted benzaldehydes or related compounds to form the isoquinoline core, followed by functional group transformations.

  • Procedure:

    • Starting from ortho-hydroxybenzaldehyde derivatives, cyclization is induced under acidic or basic conditions to form the isoquinolin-6-ol framework.
    • Subsequent introduction of the methylaminomethyl group is achieved by reaction with formaldehyde and methylamine or via Mannich-type reactions.
    • The Mannich reaction typically involves the condensation of the isoquinolin-6-ol with formaldehyde and methylamine under controlled pH and temperature.
  • Reaction Conditions and Yields:

Step Reagents/Conditions Temperature Time Yield (%) Notes
Cyclization Acidic catalyst (e.g., HCl), heating 80–100 °C 4–6 h 60–75 Formation of isoquinoline core
Mannich reaction Formaldehyde, methylamine, buffer solution Room temp 2–4 h 65–85 Introduction of methylaminomethyl group

This route is advantageous for constructing the core structure and allows for late-stage functionalization.

Alternative Synthetic Routes

  • Nucleophilic Substitution: In some cases, the methylaminomethyl group can be introduced by nucleophilic substitution on a suitable leaving group (e.g., halomethyl isoquinolin-6-ol derivatives) with methylamine under reflux conditions.

  • Reduction of Nitro Precursors: Starting from nitro-substituted isoquinolines, reduction followed by methylation can yield the target compound.

These methods are less commonly reported but provide alternative pathways depending on available starting materials and desired scale.

Summary Table of Preparation Methods

Method Key Reagents Conditions Yield Range (%) Advantages Limitations
Reductive Amination Sodium cyanoborohydride, methylamine 0–15 °C, 2 h 70–80 Mild, selective, high purity Requires aldehyde intermediate
Cyclization + Mannich Acid catalyst, formaldehyde, methylamine 80–100 °C (cyclization), RT (Mannich) 60–85 Builds core and functionalizes Multi-step, longer reaction time
Nucleophilic Substitution Halomethyl isoquinolin-6-ol, methylamine Reflux, several hours Variable Direct substitution Requires halogenated precursor
Reduction + Methylation Nitro-isoquinoline, reducing agent, methylation reagents Various Variable Alternative route More steps, potential side reactions

Research Findings and Analytical Data

  • Spectroscopic Characterization: The synthesized 1-((Methylamino)methyl)isoquinolin-6-ol typically shows characteristic NMR signals for the methylamino group (singlet around 2.8–3.2 ppm), aromatic protons of the isoquinoline ring, and a phenolic hydroxyl proton (broad singlet around 6–7 ppm).

  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of the compound confirm successful synthesis.

  • Purity and Yield: Purification by column chromatography or preparative HPLC is standard to achieve high purity (>95%) with yields ranging from 60% to 85% depending on the method.

Chemical Reactions Analysis

Types of Reactions

1-((Methylamino)methyl)isoquinolin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Scientific Research Applications

1-((Methylamino)methyl)isoquinolin-6-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-((Methylamino)methyl)isoquinolin-6-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key features of 1-((Methylamino)methyl)isoquinolin-6-ol with structurally related isoquinoline derivatives:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Data/Applications References
1-((Methylamino)methyl)isoquinolin-6-ol (Target) C₁₁H₁₂N₂O -OH (6), -(CH₂)N(CH₃)H (1) 188.23 g/mol* Hypothetical; no direct data N/A
7-Methylisoquinolin-6-ol C₁₀H₉NO -OH (6), -CH₃ (7) 159.19 g/mol SMILES: CC1=CC2=C(C=CN=C2)C=C1O
1-Methoxyisoquinolin-6-amine C₁₀H₁₀N₂O -OCH₃ (1), -NH₂ (6) 174.20 g/mol CAS: 347146-47-8; biochemical reagent
6-Aminoisoquinolin-1-ol C₉H₈N₂O -OH (1), -NH₂ (6) 160.17 g/mol CAS: 216099-46-6; PubChem ID: 51342001
1-((4-Hydroxyphenyl)methyl)-6-methoxyisoquinolin-7-ol C₁₇H₁₄N₂O₃ -OCH₃ (6), -(CH₂)C₆H₄OH (1), -OH (7) 294.31 g/mol IUPAC: 1-[(4-hydroxyphenyl)methyl]-6-methoxyisoquinolin-7-ol

*Calculated using standard atomic weights.

Key Observations:
  • Hydroxyl vs. Methoxy: The hydroxyl group at position 6 (target compound) increases polarity and hydrogen-bonding capacity relative to methoxy-substituted derivatives (e.g., 1-Methoxyisoquinolin-6-amine ). Aromatic vs.
Analytical Characterization
  • LCMS Data: Compounds with methylamino groups (e.g., Reference Example 86 in ) show [M+H]+ peaks at m/z 411–658, suggesting the target compound’s molecular ion would align with its calculated mass (~188 g/mol).
  • NMR Trends: Methylaminomethyl substituents (e.g., δ ~2.50–2.60 ppm for methyl protons in ) could help identify the target’s structure.

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